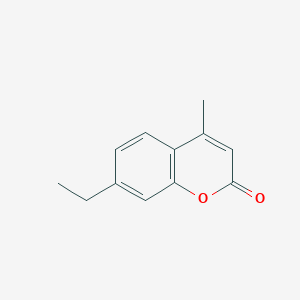

2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-

Description

Overview of Coumarin (B35378) Chemistry and its Broad Academic Significance

Coumarins are a significant class of naturally occurring compounds featuring a benzopyrone framework; specifically, a benzene (B151609) ring fused to a pyrone ring. japsonline.com Known chemically as 2H-1-benzopyran-2-one, the parent compound, coumarin, was first isolated in 1820 from the tonka bean (Dipteryx odorata). nih.govnih.gov This class of compounds is widely distributed in the plant kingdom, found in roots, seeds, leaves, and fruits, where they act as secondary metabolites. nih.govnih.gov

The academic and commercial significance of coumarins is extensive and multifaceted. nih.gov Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, anticancer, and antioxidant activities, make them a privileged scaffold in medicinal chemistry and drug discovery. nih.govresearchgate.netnumberanalytics.comeurekaselect.com Beyond medicine, coumarin derivatives are valued for their pleasant, sweet odor, resembling new-mown hay, leading to their use in the perfume and cosmetic industries. nih.govbritannica.com Furthermore, their unique photophysical properties, such as fluorescence, have led to their application as fluorescent probes, laser dyes, and optical brighteners. nih.govnumberanalytics.combyjus.com The versatility and accessibility of the coumarin nucleus continue to drive research across various scientific disciplines. nih.gov

Historical Development of Coumarin Synthesis and its Relevance in Chemical Research

The journey of coumarin from a natural isolate to a synthetically accessible scaffold is a landmark in the history of organic chemistry. After its initial isolation by A. Vogel in 1820, a pivotal moment arrived in 1868 when English chemist William Henry Perkin achieved the first chemical synthesis of coumarin. britannica.comwikipedia.org This achievement was not only significant for producing a "vegetable perfume" artificially but also because the method used became known as the Perkin reaction, a general synthesis for creating cinnamic acid and its analogs. byjus.comorganicreactions.orgscienceinfo.com

The Perkin reaction involves the condensation of salicylaldehyde (B1680747) with acetic anhydride (B1165640) in the presence of an alkali salt of the acid. organicreactions.orggoogle.com Following this breakthrough, several other named reactions were developed, expanding the toolkit for synthetic chemists and cementing the relevance of coumarins in chemical research. These methods allow for the creation of a vast library of derivatives with tailored properties.

Key historical synthetic methods include:

Pechmann Condensation: This method involves the condensation of a phenol (B47542) with a β-keto ester under acidic conditions. scienceinfo.comsciensage.info It is one of the most common routes to synthesize coumarin derivatives. arabjchem.org

Knoevenagel Condensation: This reaction uses an o-hydroxy aldehyde and an active methylene (B1212753) compound, catalyzed by a weak base, to form the coumarin ring. scienceinfo.comsciensage.infosapub.org

Wittig Reaction: This reaction provides a good alternative for synthesizing 3,4-unsubstituted coumarins and involves the reaction of aromatic aldehydes with a phosphonate (B1237965) or phosphorous ylide. scienceinfo.comresearchgate.netijcce.ac.ir

Kostanecki-Robinson Reaction: This method synthesizes coumarin derivatives from the reaction of an aryl ketone with an aliphatic anhydride. scienceinfo.comwisdomlib.org

These synthetic advancements have been crucial for structure-activity relationship (SAR) studies, enabling researchers to systematically modify the coumarin core to enhance specific biological activities or physical properties. sapub.org

Structural Classification and Nomenclature of Coumarin Derivatives

The systematic name for the coumarin scaffold is 2H-1-benzopyran-2-one , as defined by the International Union of Pure and Applied Chemistry (IUPAC). nih.govnih.goviupac.org The numbering of the fused ring system begins with the oxygen atom of the heterocyclic ring as position 1, proceeding around the pyrone ring and then the benzene ring. This standardized nomenclature is essential for unambiguously identifying the substitution patterns on the coumarin core. stackexchange.com

Based on their structural complexity and substitution patterns, coumarins are generally categorized into several main classes: japsonline.comnih.govnih.govresearchgate.net

Simple Coumarins: These are derivatives of the parent coumarin scaffold with hydroxyl, alkoxy, or alkyl substituents on the benzene ring. Examples include umbelliferone (B1683723) (7-hydroxycoumarin) and herniarin (7-methoxycoumarin). nih.gov

Furanocoumarins: These possess a five-membered furan (B31954) ring fused to the coumarin nucleus. They can be further divided into linear types (e.g., psoralen) and angular types (e.g., angelicin) depending on the fusion position. japsonline.comresearchgate.net

Pyranocoumarins: Analogous to furanocoumarins, this class features a six-membered pyran ring fused to the coumarin structure. They also exist in linear (e.g., xanthyletin) and angular (e.g., seselin) forms. japsonline.comresearchgate.net

Other Subclasses: This group includes coumarins with more complex structures, such as phenylcoumarins (containing a phenyl substituent) and bicoumarins (composed of two coumarin units). nih.govresearchgate.net

The compound of interest, 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- , falls into the class of simple coumarins, featuring an ethyl group at position 7 and a methyl group at position 4 of the core benzopyrone structure.

Table 1: Classification of Coumarin Derivatives

| Class | Description | Example |

|---|---|---|

| Simple Coumarins | Hydroxylated, alkoxylated, or alkylated derivatives of the parent coumarin structure. | Umbelliferone |

| Furanocoumarins | Contain a five-membered furan ring fused to the coumarin nucleus (linear or angular). | Psoralen, Angelicin |

| Pyranocoumarins | Contain a six-membered pyran ring fused to the coumarin moiety (linear or angular). | Seselin, Xanthyletin |

| Other Coumarins | Includes structures with phenyl substituents or dimeric coumarin units. | Warfarin, Dicoumarol |

Current Academic Research Landscape of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- and Closely Related Scaffolds

The specific compound 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-, also known as 7-ethyl-4-methylcoumarin, is a subject of contemporary chemical research, primarily focusing on its synthesis and the biological evaluation of its derivatives.

Synthesis: The synthesis of 7-ethyl-4-methylcoumarin is typically achieved via the Pechmann condensation. researchgate.net A common route involves the reaction of 3-ethylphenol (B1664133) with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst, such as sulfuric acid, which can produce the target compound in high yield (around 90%). rdd.edu.iq

Derivatization and Biological Activity: Recent research has focused on using 7-ethyl-4-methylcoumarin as a starting material to generate novel derivatives with potential therapeutic applications. For instance, a four-step synthesis has been developed where 7-ethyl-4-methylcoumarin is first nitrated, then the resulting nitro group is reduced to an amine. rdd.edu.iq This amino-coumarin is subsequently reacted with various substituted aromatic aldehydes to form a series of Schiff base derivatives. rdd.edu.iq

Similarly, another line of research involves creating azo group-containing derivatives from 7-ethyl-4-methylcoumarin. researchgate.net These synthetic derivatives have been subjected to biological screening to assess their potential as therapeutic agents.

Table 2: Research Findings on 7-ethyl-4-methylcoumarin Derivatives

| Derivative Type | Synthesis Precursor | Tested Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| Schiff Bases | 6-amino-7-ethyl-4-methylcoumarin | Antibacterial, Antifungal, Antioxidant | One derivative showed a broad antibacterial spectrum, while another showed strong antifungal activity. Some compounds exhibited powerful antioxidant properties. | rdd.edu.iq |

| Azo Compounds | 7-ethyl-4-methyl-8-nitrocoumarin | Antibacterial, Antifungal, Antioxidant | Certain derivatives displayed a broad spectrum against both Gram-positive and Gram-negative bacteria. High antioxidant effectiveness was noted for one compound. | researchgate.net |

Research on Closely Related Scaffolds: The academic interest in 7-ethyl-4-methylcoumarin is part of a broader investigation into the structure-activity relationships of 4-methylcoumarin (B1582148) derivatives. Studies on related compounds reveal important trends. For example, extensive research on 7-hydroxy-4-methylcoumarins and 7,8-dihydroxy-4-methylcoumarins has been conducted to evaluate their cytotoxic effects against various human cancer cell lines. nih.govtandfonline.com These studies have shown that the presence and position of hydroxyl groups, as well as the nature of substituents at the C3 position, significantly influence the anticancer activity. nih.gov The investigation of these closely related scaffolds provides valuable insights that can guide the future design of novel therapeutic agents based on the 7-ethyl-4-methylcoumarin framework.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-4-5-10-8(2)6-12(13)14-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAOONDOLHDLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409026 | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101999-44-4 | |

| Record name | 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h 1 Benzopyran 2 One, 7 Ethyl 4 Methyl and Its Precursors

Pechmann Condensation and its Variants

The Pechmann condensation stands as one of the most direct and widely utilized methods for preparing coumarins. organic-chemistry.org It involves the acid-catalyzed reaction of a phenol (B47542) and a β-ketoester. The general mechanism begins with the acid-catalyzed transesterification between the phenol and the β-ketoester. This is followed by an intramolecular Friedel-Crafts-type acylation (ring closure) and a final dehydration step to yield the coumarin (B35378). wikipedia.org The reactivity of the phenol is a crucial factor; electron-donating groups on the phenol, such as the ethyl group in 3-ethylphenol (B1664133), facilitate the reaction. jk-sci.com

Classical Acid-Catalyzed Pechmann Condensation

The classical approach to the Pechmann condensation employs strong Brønsted acids to catalyze the reaction. These traditional catalysts are effective in promoting the necessary steps of transesterification and cyclization. The reaction between 3-ethylphenol and ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst effectively yields 7-ethyl-4-methylcoumarin. One study specifically highlights the use of sulfuric acid for this transformation, achieving a high yield of the desired product. researchgate.net

Catalyst-Mediated Synthesis of the 2H-1-Benzopyran-2-one Core

To improve reaction conditions, reduce environmental impact, and enhance yields, a variety of catalysts have been explored for the Pechmann condensation. These catalysts can be broadly categorized into inorganic, Lewis, solid, and organic acids, each offering distinct advantages in terms of activity, selectivity, and reusability. nih.gov

Inorganic acids are the most traditional catalysts for the Pechmann condensation. Concentrated sulfuric acid is particularly effective due to its strong dehydrating nature, which aids in the final step of the reaction mechanism.

Sulfuric Acid: In a documented synthesis, 7-ethyl-4-methylcoumarin was prepared by reacting 3-ethylphenol with ethyl acetoacetate in the presence of sulfuric acid, resulting in a 90% yield. researchgate.net This demonstrates the high efficiency of classical inorganic acids for this specific transformation. While effective, the use of large quantities of corrosive and non-reusable sulfuric acid is a significant drawback. wordpress.com

While other inorganic acids like oxalic acid are used in Pechmann condensations, specific literature detailing the synthesis of 7-ethyl-4-methylcoumarin using this particular catalyst was not prominently found. nih.gov

Lewis acids offer an alternative to Brønsted acids, catalyzing the Pechmann condensation often under milder conditions. organic-chemistry.org They function by coordinating to the carbonyl oxygen of the β-ketoester, which enhances its electrophilicity and facilitates the initial transesterification and subsequent ring-closing acylation. organic-chemistry.org

Indium(III) Chloride (InCl₃): InCl₃ has been reported as an efficient Lewis acid catalyst for the synthesis of various 4-methylcoumarin (B1582148) derivatives under solvent-free conditions, often requiring only catalytic amounts (e.g., 3 mol%). mdpi.com This method is noted for its rapid reaction times and good to high yields for compounds like 7-amino-4-methylcoumarin (B1665955) and 7-hydroxy-4-methylcoumarin. mdpi.com However, specific studies detailing the yield and conditions for the synthesis of 7-ethyl-4-methylcoumarin using InCl₃ were not identified in the reviewed literature.

Table 1: Comparison of Lewis Acid Catalysts in Pechmann Condensation (General) Note: Data below pertains to the synthesis of related coumarins, not specifically 7-ethyl-4-methylcoumarin, to illustrate general effectiveness.

| Catalyst | Substrates | Conditions | Yield (%) | Reference |

| InCl₃ | m-Aminophenol + Ethyl Acetoacetate | 3 mol%, Ball Mill, 10 min | 92 | mdpi.com |

| AlCl₃ | Phenols + Ethyl Acetoacetate | Ambient Temperature | Good | organic-chemistry.org |

| ZnCl₂ | Phenols + β-Ketoesters | Varies | Moderate | nih.gov |

To overcome issues associated with homogeneous catalysts, such as corrosion, difficult separation, and environmental pollution, heterogeneous solid acid catalysts have been developed. These materials offer advantages like ease of recovery, reusability, and often milder reaction conditions. researchgate.netnih.gov

Zirconium Sulfate Tetrahydrate (Zr(SO₄)₂·4H₂O): This solid acid has been successfully used as a catalyst for the Pechmann condensation to produce 7-hydroxy-4-methylcoumarin under microwave irradiation, achieving high yields in short reaction times. asianpubs.orgscientific.net Its efficacy in catalyzing the synthesis of 7-ethyl-4-methylcoumarin specifically has not been detailed in the available research.

Sulfonated Carbon-Coated Magnetic Nanoparticles (Fe₃O₄@C@OSO₃H): These advanced catalysts combine the strong acidity of sulfonic acid groups with the ease of separation offered by a magnetic core. nih.gov They have been proven effective for the synthesis of various coumarin derivatives under solvent-free conditions, demonstrating high efficiency and reusability. nih.govresearchgate.net While these catalysts are applied to a range of phenol derivatives, specific application data for the reaction of 3-ethylphenol is not provided in the primary studies.

Organic acids like p-Toluenesulfonic acid (p-TSA) serve as effective and less corrosive alternatives to strong mineral acids for catalyzing the Pechmann condensation.

p-Toluenesulfonic Acid (p-TSA): p-TSA is known to efficiently catalyze various organic reactions, including the synthesis of coumarin derivatives. scielo.org.za It has been used for the synthesis of other coumarins, but specific research detailing its use in the synthesis of 7-ethyl-4-methylcoumarin from 3-ethylphenol was not found in the surveyed literature. Generally, it is valued for being a solid, easy-to-handle catalyst. scielo.org.za

Weak Base Catalysis (e.g., K2CO3) for Specific Modifications

While strong acids are common in primary coumarin ring formation, weak bases like potassium carbonate (K₂CO₃) are instrumental in the subsequent modification of the coumarin scaffold. This approach is particularly useful for reactions such as O-alkylation of hydroxycoumarins or in multicomponent reactions to build more complex derivatives.

For instance, in the synthesis of various coumarin derivatives, potassium carbonate is frequently used as a base to facilitate the reaction between a hydroxycoumarin and an alkyl halide, leading to the formation of O-alkylated products. nih.gov It is also employed as a catalyst in one-pot, three-component reactions for synthesizing novel cyclopropanyl coumarin derivatives from 4-bromomethylcoumarins, aldehydes, and active methylene (B1212753) compounds. researchgate.netias.ac.in This method is valued for its mild reaction conditions, operational simplicity, and good yields. researchgate.net Research has also shown K₂CO₃ to be an effective catalyst in the Knoevenagel condensation for producing coumarin-3-carboxylic acids, achieving high yields. nih.gov

Green Chemistry Approaches in Coumarin Synthesis

In response to the growing need for environmentally benign chemical processes, several green chemistry methodologies have been adapted for the synthesis of coumarins, including the 7-ethyl-4-methyl derivative. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, decrease reaction times, and lower energy consumption.

Solvent-Free Reaction Protocols

Solvent-free, or neat, reaction conditions represent a significant advancement in green synthesis. By eliminating the solvent, these protocols reduce chemical waste, cost, and the hazards associated with volatile organic compounds. The Pechmann condensation, a cornerstone of coumarin synthesis, has been successfully adapted to solvent-free conditions. acs.org

For example, the synthesis of 7-hydroxy-4-methylcoumarin, an analogue of the target compound, has been achieved with a 55.25% yield by reacting resorcinol (B1680541) and ethyl acetoacetate under solvent-free microwave irradiation. rasayanjournal.co.inui.ac.id Similarly, high-speed mixer ball milling has been used for the solvent-free Pechmann condensation to produce various 4-methylcoumarins in yields ranging from 52-92%. amazonaws.commdpi.com Another green approach involves the Knoevenagel condensation under solvent-free conditions using ultrasound irradiation, which offers high yields, short reaction times, and simple workup. nih.govresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields. This technique has been extensively applied to coumarin synthesis. kjscollege.com

The Pechmann condensation, in particular, benefits from microwave assistance. Studies have shown the successful synthesis of various 4-methylcoumarins by reacting phenols with ethyl acetoacetate under microwave irradiation, often in solvent-free conditions. rasayanjournal.co.inui.ac.idresearchgate.net For instance, the synthesis of 7-hydroxy-4-methylcoumarin catalyzed by SnCl₂·2H₂O under microwave irradiation achieved an optimal yield of 55.25% in just 260 seconds. ui.ac.id Another study using p-TsOH as a catalyst reported a 60.10% yield for the same compound in 180 seconds. rasayanjournal.co.in

Table 1: Microwave-Assisted Synthesis of 4-Methylcoumarin Analogs

| Phenol Reactant | Catalyst | Reaction Time (seconds) | Yield (%) | Reference |

| Resorcinol | SnCl₂·2H₂O | 260 | 55.25 | ui.ac.id |

| Resorcinol | AlCl₃ | Not specified | - | ui.ac.id |

| Resorcinol | p-TsOH | 180 | 60.10 | rasayanjournal.co.in |

| Phenol | Amberlyst-15 | 1200 | 43 | nih.gov |

Ultrasound-Assisted Synthetic Strategies

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective green chemistry tool. The physical phenomenon of acoustic cavitation enhances mass transfer and accelerates reaction rates. Ultrasound-assisted synthesis of coumarins has been demonstrated, often under mild conditions and with improved yields. arabjchem.org

The Knoevenagel condensation for the synthesis of 3-substituted coumarins has been successfully performed using ultrasound irradiation in conjunction with a magnetically recoverable nanocatalyst under solvent-free conditions. nih.govresearchgate.net This method is noted for its high yields, short reaction times, and environmental friendliness. nih.gov Another study reports the use of ultrasound for the synthesis of 3-carboxylated coumarins from o-vanillin aldehyde and dialkyl malonates, achieving yields of 96-97%. sapub.orgsapub.org This process also utilized solvent-free conditions and was complete in just 15 minutes. sapub.org

Mechanochemical Synthesis (e.g., High-Speed Mixer Ball Milling)

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This solvent-free technique avoids the need for heating and can lead to the formation of unique products. High-speed mixer ball milling has been effectively applied to the Pechmann condensation for the synthesis of 4-methylcoumarin derivatives. amazonaws.commdpi.com

This environmentally friendly protocol operates at room temperature with short reaction times. amazonaws.com By milling substituted phenols with ethyl acetoacetate in the presence of a catalyst like InCl₃, a series of 4-methylcoumarins were synthesized in good to excellent yields (52-95%). amazonaws.combookpi.org This method avoids hazardous solvents and the high energy input associated with traditional heating. amazonaws.comresearchgate.net

Synthesis of Key Precursors and Analogous 4-Methylcoumarin Scaffolds

The primary route to 3-ethylphenol involves the sulfonation of ethylbenzene (B125841). Under high-temperature conditions (around 200°C), ethylbenzene is sulfonated to produce a mixture of ethylbenzenesulfonic acids. nbinno.comguidechem.com The initially formed 4-isomer isomerizes to a mixture rich in the 3-isomer. nbinno.comgoogle.com Subsequent selective hydrolysis removes the 2- and 4-isomers, and an alkali melt of the remaining 3-ethylbenzenesulfonic acid at 330-340°C yields 3-ethylphenol with purities up to 98%. nbinno.comguidechem.comprepchem.com

Ethyl acetoacetate is a classic chemical intermediate produced on a large scale via the Claisen condensation of ethyl acetate (B1210297). openstax.orgblogspot.comquora.com In this base-catalyzed reaction, two molecules of ethyl acetate condense to form one molecule of ethyl acetoacetate and one molecule of ethanol. openstax.org Sodium ethoxide is a commonly used strong base for this transformation, and studies have optimized this reaction to achieve yields as high as 91.55%. aip.org

Beyond the specific synthesis of 7-ethyl-4-methylcoumarin, several named reactions are employed to create the broader class of analogous 4-methylcoumarin scaffolds:

Pechmann Condensation : This is the most direct method for 4-methylcoumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester, such as ethyl acetoacetate. sciensage.infowikipedia.orgorganic-chemistry.org Strong acids like sulfuric acid are traditionally used, but solid acid catalysts and milder conditions are now common. slideshare.netyoutube.com The mechanism involves an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.orgyoutube.com

Knoevenagel Condensation : This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene compound, like ethyl acetoacetate, in the presence of a weak base. biomedres.usbiomedres.us While this can produce various coumarin derivatives, it is a key route for coumarin-3-carboxylic esters. biomedres.usbiomedres.us

Perkin Reaction : One of the oldest methods for coumarin synthesis, the Perkin reaction uses an o-hydroxybenzaldehyde, an acid anhydride (B1165640) (like acetic anhydride), and an alkali salt of the acid. nih.govsciforum.netwikipedia.org

Wittig Reaction : This reaction provides a versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with a phosphorus ylide. sciensage.inforesearchgate.netrsc.orgijcce.ac.ir Intramolecular Wittig reactions have been developed as a powerful tool for synthesizing the coumarin ring system. researchgate.netrsc.orgorganic-chemistry.org

Table 2: General Synthetic Reactions for Coumarin Scaffolds

| Reaction Name | Key Reactants | Typical Catalyst/Conditions | Reference |

| Pechmann Condensation | Phenol, β-Ketoester | Acid (e.g., H₂SO₄, Lewis Acids) | sciensage.infowikipedia.org |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active Methylene Compound | Weak Base (e.g., Piperidine, L-proline) | biomedres.usbiomedres.us |

| Perkin Reaction | o-Hydroxybenzaldehyde, Acid Anhydride | Alkali Salt of the Acid (e.g., Sodium Acetate) | nih.govwikipedia.org |

| Wittig Reaction | o-Hydroxybenzaldehyde, Phosphorus Ylide | Base | researchgate.netijcce.ac.ir |

Derivatization Strategies of the 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- Scaffold

The 7-ethyl-4-methylcoumarin scaffold serves as a versatile platform for the synthesis of a wide range of derivatives through various chemical transformations. These modifications are strategically employed to alter the molecule's properties for potential applications.

Regioselective Nitration and Subsequent Reduction to Amino Derivatives

The coumarin ring can be functionalized through electrophilic substitution reactions such as nitration. The nitration of 7-ethyl-4-methylcoumarin using a mixture of concentrated nitric acid and sulfuric acid leads to the introduction of a nitro (NO₂) group onto the benzene (B151609) ring of the coumarin. This reaction is regioselective and can yield two primary isomers: 6-nitro-7-ethyl-4-methylcoumarin and 8-nitro-7-ethyl-4-methylcoumarin.

The reaction conditions, including temperature, reaction time, and reactant concentrations, are critical factors in controlling the product distribution and favoring the formation of a specific isomer. For instance, conducting the nitration under cold conditions (2-5°C) has been reported to selectively produce the 8-nitro isomer.

These nitrocoumarin derivatives are valuable intermediates, primarily for the synthesis of aminocoumarins. The nitro group can be readily reduced to a primary amino (NH₂) group. A common method for this reduction is the use of iron metal powder in an acidic medium, such as dilute hydrochloric acid. This reaction efficiently converts the 6-nitro and 8-nitro isomers into their corresponding 6-amino and 8-amino-7-ethyl-4-methylcoumarin derivatives, which are key precursors for further functionalization.

| Reaction Step | Reagents | Products | Key Conditions |

| Nitration | 7-ethyl-4-methylcoumarin, HNO₃, H₂SO₄ | 6-nitro-7-ethyl-4-methylcoumarin and 8-nitro-7-ethyl-4-methylcoumarin | Temperature control (e.g., 2-5°C) influences isomer ratio |

| Reduction | Nitro-7-ethyl-4-methylcoumarin, Fe, Acidic medium | Amino-7-ethyl-4-methylcoumarin | Use of iron powder in acid |

Formation of Schiff Bases and Related Imine Structures

The amino derivatives of 7-ethyl-4-methylcoumarin are frequently used to synthesize Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine or azomethine group). These are typically formed through the condensation reaction of the primary amino group of the coumarin with the carbonyl group of an aldehyde or ketone.

Specifically, 6-amino- or 8-amino-7-ethyl-4-methylcoumarin is reacted with various substituted aromatic aldehydes in a suitable solvent, often with acid catalysis, to yield a diverse range of Schiff base derivatives. The resulting imine linkage extends the conjugation of the coumarin system and introduces new functionalities based on the substituents of the aldehyde. These derivatives have been characterized using spectroscopic methods like FT-IR, ¹H NMR, and ¹³C NMR.

Below is a table of representative Schiff bases synthesized from 8-amino-7-ethyl-4-methylcoumarin and different aromatic aldehydes.

| Aldehyde Reactant | Resulting Schiff Base | Yield (%) | Melting Point (°C) |

| 4-Nitrobenzaldehyde | 7-ethyl-4-methyl-8-[(4-nitro-benzylidene)-amino]-chromen-2-one | 67 | 235-237 |

| 2-Hydroxybenzaldehyde | 7-ethyl-8-[(2-hydroxy-benzylidene)-amino]-4-methyl-chromen-2-one | 73 | 158-160 |

| 2,4-Dihydroxybenzaldehyde | 8-[(2,4-dihydroxy-benzylidene)-amino]-7-ethyl-4-methyl-chromen-2-one | 65 | 250-252 |

Azo Coupling Reactions

Azo compounds, characterized by the functional group R-N=N-R', are another important class of derivatives synthesized from aminocoumarins. The synthesis involves a two-step process: diazotization followed by azo coupling.

First, the amino derivative, such as 8-amino-7-ethyl-4-methylcoumarin, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5°C). This converts the primary amino group into a highly reactive diazonium salt.

In the second step, the diazonium salt is immediately reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol or an aniline (B41778) derivative. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling partner, resulting in the formation of an azo-coumarin dye. The position of the azo linkage on the coupling agent is directed by the activating group (e.g., para to the hydroxyl group of a phenol).

Carbamate (B1207046) Functionalization

Carbamate derivatives of the coumarin scaffold can be synthesized through various routes. One method involves the reaction of a hydroxycoumarin or an aminocoumarin with a chloroformate or an isocyanate. For instance, the synthesis of 3-Bromo-7-ethylcarbamate-4-methylcoumarin has been reported. rsc.org This synthesis starts from 3-aminophenol, which is first converted to m-(N-Ethoxycarbonylamino)phenol by reacting it with ethyl chloroformate. rsc.org This precursor then undergoes a Pechmann condensation with acetoacetic ester in the presence of sulfuric acid to form 7-Ethoxycarbonylamino-4-methylcoumarin. rsc.org This product, which contains an ethyl carbamate group at the 7-position, can be further derivatized, for example, by bromination at the 3-position. rsc.org

Another approach involves the direct reaction of a hydroxycoumarin with an isocyanate to form a carbamate linkage. While many examples exist for the parent 7-hydroxy-4-methylcoumarin, this demonstrates a general strategy for introducing the carbamate functional group onto the coumarin core structure. nih.gov

Other Strategic Substitutions and Structural Elaboration

Beyond the aforementioned derivatizations, the 7-ethyl-4-methylcoumarin scaffold can undergo other strategic modifications. A notable example is the elaboration of the amino group at the 7-position. 7-amino-4-methyl coumarin can be reacted with p-substituted phenacyl bromides in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. researchgate.net This reaction results in the formation of 7‐[2‐(4‐substituted)‐2‐oxoethyl]amino‐4‐methyl‐2H‐1‐benzopyran‐2‐one derivatives, effectively adding a substituted keto-ethyl-amino side chain at the C7 position. researchgate.net Such modifications significantly alter the structural and electronic properties of the parent coumarin. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 2h 1 Benzopyran 2 One, 7 Ethyl 4 Methyl and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 7-ethyl-4-methylcoumarin and its derivatives reveals characteristic vibrational frequencies that confirm its molecular structure.

A key diagnostic feature for all coumarins is the strong absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). In a study of 7-ethyl-4-methylcoumarin, this band was observed at 1731 cm⁻¹. researchgate.net This peak is a hallmark of the α,β-unsaturated ester within the pyrone ring system.

Further analysis of the spectrum and comparison with related coumarin (B35378) derivatives allows for the assignment of other significant vibrational modes. Aromatic C=C stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. For derivatives like 8-formyl-7-hydroxy-4-methylcoumarin, characteristic peaks are observed around 1610 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic ring and the methyl and ethyl substituents are expected in the 2850-3100 cm⁻¹ range. For instance, in 8-formyl-7-hydroxy-4-methylcoumarin, a C-H stretching vibration is seen at 3050 cm⁻¹. rsc.org The introduction of other functional groups, such as a nitro group in 7-ethyl-4-methyl-8-nitrocoumarin, results in new, distinct absorption bands, specifically at 1523 cm⁻¹ and 1357 cm⁻¹ corresponding to asymmetric and symmetric NO₂ stretching, respectively. researchgate.net

Table 1: Characteristic FT-IR Vibrational Frequencies for 7-ethyl-4-methylcoumarin and Related Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound | Reference |

|---|---|---|---|

| C=O (Lactone) Stretch | 1731 | 7-ethyl-4-methylcoumarin | researchgate.net |

| C=O (Lactone) Stretch | 1720 | 8-formyl-7-hydroxy-4-methylcoumarin | rsc.org |

| Aromatic C=C Stretch | 1610 | 8-formyl-7-hydroxy-4-methylcoumarin | rsc.org |

| Aromatic C-H Stretch | 3050 | 8-formyl-7-hydroxy-4-methylcoumarin | rsc.org |

| NO₂ Asymmetric Stretch | 1523 | 7-ethyl-4-methyl-8-nitrocoumarin | researchgate.net |

| NO₂ Symmetric Stretch | 1357 | 7-ethyl-4-methyl-8-nitrocoumarin | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) techniques, a complete picture of the molecular skeleton and connectivity can be assembled.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the 7-ethyl-4-methylcoumarin structure, one would expect distinct signals for the aromatic protons, the vinyl proton on the pyrone ring, and the protons of the methyl and ethyl groups. Based on data from 8-acetyl-7-hydroxy-4-methylcoumarin, the methyl group protons at the C4 position (4-CH₃) typically appear as a singlet around δ 2.45 ppm. The vinyl proton at C3 (H-3) is also a singlet, found further downfield around δ 6.07 ppm. The aromatic protons (H-5, H-6, H-8) would appear in the δ 6.8-7.8 ppm region, with their splitting patterns determined by their coupling to adjacent protons. The ethyl group at C7 would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a pattern characteristic of ethyl substitution on an aromatic ring.

¹³C-NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 7-ethyl-4-methylcoumarin, the spectrum would show 12 distinct signals. The most downfield signal would correspond to the lactone carbonyl carbon (C-2), typically appearing around δ 160-161 ppm, as seen in 7-hydroxy-4-methylcoumarin. researchgate.net The carbons of the aromatic ring and the pyrone double bond (C-3 to C-10) would resonate in the δ 100-156 ppm range. researchgate.net The aliphatic carbons of the substituents would be found upfield; the C4-methyl carbon appears around δ 18.5 ppm, while the ethyl group carbons would be expected at approximately δ 28-30 ppm (-CH₂) and δ 14-16 ppm (-CH₃). researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-ethyl-4-methylcoumarin based on Analogous Compounds

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Reference for Analogy |

|---|---|---|---|

| 2 (C=O) | - | ~161.0 | researchgate.net |

| 3 | ~6.1 (s) | ~111.8 | researchgate.net |

| 4 | - | ~153.8 | researchgate.net |

| 4-CH₃ | ~2.4 (s) | ~18.5 | researchgate.net |

| 5 | ~7.6 (d) | ~127.3 | researchgate.net |

| 6 | ~6.9 (d) | ~113.5 | researchgate.net |

| 7 | - | ~161.8 | researchgate.net |

| 7-CH₂CH₃ | ~2.7 (q) | ~29.0 | General knowledge |

| 7-CH₂CH₃ | ~1.3 (t) | ~15.0 | General knowledge |

| 8 | ~6.8 (s) | ~103.3 | researchgate.net |

| 9 (C-O) | - | ~156.3 | researchgate.net |

| 10 | - | ~113.7 | researchgate.net |

Two-dimensional NMR experiments provide correlational data that helps in assigning the one-dimensional spectra and confirming the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached. columbia.edu An HSQC spectrum of 7-ethyl-4-methylcoumarin would show a cross-peak connecting the ¹H signal of the C3-H to the ¹³C signal of C3, the ¹H signal of the 4-CH₃ to the ¹³C of the 4-CH₃, and so on for all protonated carbons. This technique is invaluable for unambiguously assigning the carbon signals of the ethyl group and the aromatic protons to their respective carbon atoms. researchgate.netceon.rs

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is crucial for piecing together the carbon skeleton. For 7-ethyl-4-methylcoumarin, key HMBC correlations would be expected between:

The protons of the 4-CH₃ group and carbons C-3, C-4, and C-10.

The H-3 proton and carbons C-2, C-4, and C-10.

The H-5 proton and carbons C-4, C-7, and C-9.

The methylene protons of the 7-ethyl group and carbons C-6, C-7, C-8, and the methyl carbon of the ethyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. The extended π-conjugated system of the benzopyran-2-one core in coumarins gives rise to characteristic absorption bands.

For coumarin derivatives, the main absorption bands are due to π → π* transitions. researchgate.net While the specific spectrum for 7-ethyl-4-methylcoumarin is not detailed in the available literature, data from analogous compounds are highly informative. 7-Hydroxy-4-methylcoumarin, for example, exhibits a strong absorption maximum around 321-323 nm. researchgate.netiajpr.com Another related compound, 7-(diethylamino)-4-methylcoumarin, shows several absorption maxima, with the longest wavelength absorption at 375 nm. nih.gov The position of the absorption maximum (λ_max) is sensitive to the nature and position of substituents on the coumarin ring. The ethyl group at the 7-position is an electron-donating group, which is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted coumarin. The optical behavior is also influenced by the solvent polarity.

Table 3: UV-Vis Absorption Maxima for Related Coumarin Derivatives

| Compound | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| 7-Hydroxy-4-methylcoumarin | 323 | Not specified | researchgate.net |

| 7-Hydroxy-4-methylcoumarin | 321 | Water:Methanol (70:30) | iajpr.com |

| 7-(Diethylamino)-4-methylcoumarin | 243, 278, 318, 375 | Alcohol | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecular structure through fragmentation patterns.

The molecular formula of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is C₁₂H₁₂O₂, giving it a calculated molecular weight of approximately 188.22 g/mol . In an electron ionization (EI) mass spectrum, this would be observed as the molecular ion peak (M⁺˙) at m/z 188.

The fragmentation of coumarins under EI conditions is well-documented and follows a characteristic pathway. benthamopen.com The primary fragmentation event is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the lactone ring, a process known as retro-Diels-Alder reaction. benthamopen.com This would result in a prominent fragment ion at m/z 160.

Further fragmentation of the ethyl-substituted coumarin would likely involve cleavage at the ethyl group. Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce a fragment at m/z 173. This is a common fragmentation pathway for ethyl-substituted aromatic compounds. Subsequent loss of CO from this fragment would lead to an ion at m/z 145.

Table 4: Predicted Key Fragments in the Mass Spectrum of 7-ethyl-4-methylcoumarin

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 188 | [M]⁺˙ (Molecular Ion) | - |

| 173 | [M - CH₃]⁺ | •CH₃ |

| 160 | [M - CO]⁺˙ | CO |

| 145 | [M - CH₃ - CO]⁺ | •CH₃, CO |

Analysis of the mass spectrum of the closely related 7-(ethylamino)-4-methylcoumarin shows a base peak that can be attributed to fragmentation processes involving the substituent group. massbank.jp

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Molecular Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions.

While a specific crystal structure for 7-ethyl-4-methylcoumarin has not been found in the searched literature, the structures of numerous coumarin derivatives have been reported, allowing for a reliable prediction of its key structural features. uomphysics.netresearchgate.net The core of the molecule consists of a fused benzene (B151609) and pyrone ring system, which is expected to be essentially planar. researchgate.net For example, in 7-amino-4-methylcoumarin (B1665955), the dihedral angle between the benzene and pyrone rings is only 1.49(3)°. researchgate.net This planarity is a consequence of the aromaticity of the benzopyran system.

The ethyl and methyl substituents would lie in or close to this plane to maximize conjugation and minimize steric hindrance. In the crystal packing, intermolecular interactions such as C-H···O hydrogen bonds and π–π stacking are expected to play a significant role in stabilizing the three-dimensional lattice. uomphysics.net The specific arrangement and strength of these interactions would determine the crystal system and space group. Studies on other coumarins have revealed extensive polymorphism, where the same compound can crystallize in multiple different forms, indicating the subtle balance of intermolecular forces that govern the solid-state structure. rsc.org

Table 5: Structural Features of Related Coumarin Derivatives from SC-XRD

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| Ethyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | Orthorhombic | P2₁2₁2₁ | Stabilized by O-H···O and C-H···O intermolecular hydrogen bonds. | uomphysics.net |

| 7-Amino-4-methylcoumarin | Not specified | Not specified | Dihedral angle between rings is 1.49(3)°. Structure stabilized by N-H···O and C-H···O interactions. | researchgate.net |

| 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin | Tetragonal | Non-primitive | Demonstrates the structural impact of a large substituent at the 8-position. |

Advanced Spectroscopic and Crystallographic Characterization of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific crystallographic data for the compound 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is not publicly available. As a result, a detailed analysis according to the requested outline cannot be provided at this time.

The requested sections and subsections are critically dependent on the availability of a solved crystal structure for the precise compound of interest. This foundational data is required to determine:

Energy Frameworks Analysis and Lattice Energy Computations:These theoretical calculations also require the precise atomic coordinates and unit cell parameters obtained from a crystal structure determination.

While crystallographic data exists for a number of derivatives of 4-methylcoumarin (B1582148) nih.govuomphysics.netnih.gov, the strict adherence to the subject compound “2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-” as per the instructions prevents the use of this related, but distinct, information.

Therefore, the generation of a scientifically accurate article focusing solely on the advanced spectroscopic and crystallographic characterization of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- is not feasible until its crystal structure is determined and published.

Computational and Quantum Mechanical Studies of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- Remain Largely Unexplored

Despite its role as a valuable precursor in the synthesis of more complex coumarin derivatives, a thorough review of published scientific literature reveals a significant gap in the computational and quantum mechanical investigation of 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl-. While numerous studies utilize this compound as a starting material, the focus of computational analysis, such as Density Functional Theory (DFT), is consistently directed towards the final, more complex derivatives rather than the foundational molecule itself. researchgate.netresearchgate.netresearchgate.net

The synthesis of 7-ethyl-4-methylcoumarin is well-established, typically achieved through the Pechmann condensation reaction of 3-ethylphenol (B1664133) and ethyl acetoacetate (B1235776). researchgate.netresearchgate.netrdd.edu.iq This straightforward synthesis makes it an accessible building block for various substituted coumarins. However, detailed theoretical examinations of its intrinsic electronic and structural properties are not available in the reviewed literature.

Studies that mention computational methods like DFT and Time-Dependent DFT (TD-DFT) do so in the context of characterizing newly synthesized molecules derived from 7-ethyl-4-methylcoumarin. researchgate.netresearchgate.net For instance, research on novel Schiff bases and azo dyes originating from this coumarin have employed quantum chemical calculations to understand the properties of these larger, more functionalized molecules. researchgate.netresearchgate.net These studies often compute parameters such as frontier molecular orbitals (HOMO-LUMO), dipole moments, and optical properties for the final products to assess their potential applications, for example, as solar cell dyes or antioxidants. researchgate.netresearchgate.net

Unfortunately, this focus on derivative compounds means that specific data for 2H-1-Benzopyran-2-one, 7-ethyl-4-methyl- across the requested analytical categories is absent from the current body of scientific work. There are no published findings on its DFT-optimized molecular geometry, frontier molecular orbital analysis, theoretical electronic absorption spectra via TD-DFT, quantum chemical descriptors, molecular electrostatic potential maps, vibrational frequency calculations, or Natural Bond Orbital (NBO) analysis.

Consequently, a detailed article structured around the specific computational and quantum mechanical investigations requested cannot be generated at this time due to the lack of available research data for the target compound. The scientific community has, to date, concentrated its theoretical efforts on the derivatives, leaving the fundamental quantum chemical properties of the parent 7-ethyl-4-methylcoumarin molecule uncharacterized in the public domain.

Computational Chemistry and Quantum Mechanical Investigations of 2h 1 Benzopyran 2 One, 7 Ethyl 4 Methyl

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogous Coumarins

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are computational methodologies that correlate the structural or physicochemical properties of compounds with their biological activities or properties. nih.govresearchgate.net These models are crucial in medicinal chemistry for predicting the efficacy of new drug candidates and for understanding the molecular features essential for a specific biological response. nih.gov For coumarin (B35378) analogs, QSAR and QSPR studies have been instrumental in designing derivatives with enhanced activities, including antioxidant, anticancer, and anti-inflammatory properties. researchgate.netnih.gov

QSAR studies on coumarin derivatives have successfully established relationships between molecular descriptors and biological activities. For instance, the antioxidant activity of coumarins has been correlated with descriptors like the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and hydrogen-bond donor counts. nih.govresearchgate.net One study on the cytotoxicity of 20 coumarin derivatives found a highly significant correlation between the 50% cytotoxic concentration (CC50) and parameters such as ionization potential, HOMO energy, and absolute hardness. nih.gov Similarly, QSAR models have been developed to predict the anticancer activities of coumarin derivatives against various cell lines, helping to identify key structural features that influence their potency. nih.gov

QSPR models for coumarins focus on predicting their physicochemical properties. Studies have been conducted to model properties like lipophilicity (log P), which is crucial for a drug's absorption and distribution. nih.gov For example, a study on 7-alkoxycoumarins and 7-alkoxy-4-alkylcoumarins examined their lipophilic properties using reversed-phase liquid chromatography. nih.gov Other QSPR models for coumarin-based prodrugs have been established using calculated structural parameters to predict their release kinetics. biosciencetrends.com These models often employ a variety of molecular descriptors to build a robust predictive relationship. researchgate.netbiosciencetrends.com

The development of these models typically involves calculating a wide range of descriptors and then using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN) to build the correlation. biosciencetrends.comresearchgate.net

Table 1: Common Descriptors in Coumarin QSAR/QSPR Studies

| Descriptor Type | Examples | Reference |

|---|---|---|

| Electronic | HOMO energy, LUMO energy, Dipole moment, Ionization potential, Electron affinity | nih.gov |

| Topological | Wiener index, Balaban index, Valence connectivity index, Randic Path/Walk | researchgate.netresearchgate.netnih.gov |

| Physicochemical | Log P (Lipophilicity), Molar refractivity, Water solubility | nih.govnih.govresearchgate.net |

| Quantum Chemical | Heat of formation, Hydration stability, Absolute hardness, Chemical hardness | nih.govresearchgate.net |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | nih.gov |

| Molecular Properties | Molecular weight, Hydrogen-bond donor/acceptor count | researchgate.net |

Molecular Docking Studies for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. researchgate.net This method provides critical insights into the mechanism of action of drug molecules at an atomic level. biointerfaceresearch.com For coumarin derivatives, including 7-ethyl-4-methylcoumarin analogs, molecular docking has been extensively used to explore their interactions with various biological targets, thereby explaining their diverse pharmacological activities such as anticancer, anti-inflammatory, and neuroprotective effects. nih.govabap.co.ineurekaselect.com

Docking studies have revealed that coumarins can bind to the active sites of numerous enzymes, inhibiting their function. For example, coumarin derivatives have been docked into the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov These studies have shown that substituents at positions 3, 4, and 7 of the coumarin ring play a crucial role in binding. biointerfaceresearch.comnih.gov Similarly, docking simulations have been performed to investigate the inhibitory effects of coumarins on human monoamine oxidase (MAO) enzymes, which are targets for antidepressant drugs. researchgate.net The results often highlight key interactions like hydrogen bonds and hydrophobic interactions between the coumarin ligand and amino acid residues in the enzyme's active site. researchgate.netmarmara.edu.tr

The general procedure for molecular docking involves preparing the 3D structures of both the ligand (coumarin derivative) and the protein target. biointerfaceresearch.com The ligand's geometry is typically optimized, and the protein structure is obtained from databases like the Protein Data Bank (PDB). ajpp.in Using docking software, the ligand is then placed into the binding site of the protein, and various conformations are sampled. ajpp.in These poses are then scored based on their binding free energy, with lower energy values indicating more favorable binding. researchgate.net The resulting complexes are analyzed to understand the specific molecular interactions that stabilize the ligand-protein complex. biointerfaceresearch.commarmara.edu.tr

Table 2: Selected Protein Targets for Molecular Docking of Coumarin Analogs

| Protein Target | PDB Code Example | Associated Disease/Condition | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 4EY7 | Alzheimer's Disease | nih.gov |

| Monoamine Oxidase A/B (MAO-A/B) | 2BXR / 2BYB | Depression, Neurodegenerative Diseases | researchgate.netnih.gov |

| Cyclooxygenase-2 (COX-2) | 5KIR | Inflammation | eurekaselect.com |

| Protein Kinase CK2 | Not Specified | Cancer | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Not Specified | Cancer | unpad.ac.id |

| Phosphodiesterase 4B (PDE4B) | 3LY2 | Inflammation | ajpp.in |

| Tyrosinase | Not Specified | Hyperpigmentation | mdpi.com |

| Dengue Virus Proteins (e.g., NS3 Helicase) | Not Specified | Dengue Fever | jcchems.comresearchgate.net |

Advanced Research Applications and in Vitro/cellular Biological Activity Studies

Research on Fluorescent Probe Development and Applications

The inherent fluorescence of the coumarin (B35378) scaffold, particularly in derivatives like 7-ethyl-4-methyl-2H-1-benzopyran-2-one, makes it a valuable tool in the development of fluorescent probes. These probes are instrumental in elucidating biological processes and developing analytical assays.

The fluorescence emission of coumarin derivatives is highly sensitive to their local environment, a property that is crucial for their function as molecular probes. Studies on related 7-substituted-4-methylcoumarins have provided significant insights into these mechanisms.

Solvent Effects: The polarity of the solvent can significantly influence the fluorescence characteristics of coumarins. For instance, in 7-diethylamino-4-methylcoumarin (B84069), an analogue of the subject compound, the fluorescence maximum is red-shifted as the solvent polarity increases. ias.ac.in This phenomenon is attributed to the stabilization of the excited state in more polar environments. Under laser excitation, some coumarins exhibit dual amplified spontaneous emission (ASE) bands in certain solvents, suggesting the formation of new emitting species that are dependent on the solvent's properties. ias.ac.in The fluorescence of 7-hydroxycoumarin derivatives is also noted to be strongest in aqueous environments like PBS buffer, with a significant decrease in hydrophobic solvents, indicating that the hydrophobicity of the environment can play a role in fluorescence quenching. acs.org

pH Sensitivity: The fluorescence of certain coumarin derivatives can be exquisitely sensitive to pH changes. biosynth.com For some derivatives, a distinct color change in fluorescence from blue to yellow-green is observed when the pH shifts from acidic to alkaline conditions. rsc.org This pH-dependent fluorescence is often due to the protonation or deprotonation of functional groups on the coumarin ring, which alters the electronic structure and, consequently, the emission properties. rsc.orgresearchgate.net This characteristic is fundamental to the design of pH-sensitive fluorescent probes.

Hydrogen Bonding Interactions: Hydrogen bonding plays a critical role in the photophysical properties of coumarins. For 7-hydroxy-4-methylcoumarin, hydrogen-bonding interactions with solvents like alcohols can enhance the fluorescence quantum yield. researchgate.net In aqueous solutions, these interactions can lead to the formation of excited-state complexes and intramolecular proton transfer, resulting in a strong blue-green fluorescence. researchgate.net 7-Diethylamino-4-methylcoumarin is also utilized as a fluorescent probe to study hydrogen bonding interactions. biosynth.com

The fluorescence properties of coumarin derivatives are widely exploited in the development of enzymatic activity assays. These assays often utilize a coumarin-based substrate that is non-fluorescent or emits at a specific wavelength. Upon enzymatic cleavage, a highly fluorescent product, such as a 7-hydroxy or 7-amino coumarin derivative, is released.

For example, substrates like Gly-Pro-7-amido-4-methylcoumarin are used to quantify the activity of the dipeptidyl peptidase IV enzyme. mdpi.com The enzymatic cleavage of the Gly-Pro dipeptide releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955), and the resulting increase in fluorescence is directly proportional to the enzyme's activity. mdpi.com Similarly, 7-hydroxycoumarins have been developed as affinity-based fluorescent probes for competitive binding studies of enzymes like macrophage migration inhibitory factor (MIF). acs.org The fluorescence of these probes is quenched upon binding to the enzyme's active site, and this quenching can be reversed by competing ligands, allowing for the quantification of binding affinities. acs.orgnih.gov

Coumarin derivatives are valuable fluorescent labels for biomolecules due to their high quantum yields, stability, and compatibility with biological systems. nih.gov They can be conjugated to various biomolecules to enable their visualization and tracking in cellular environments.

7-Amino-4-methylcoumarin-3-acetic acid has been successfully used to label anti-mouse antibodies for the detection of monoclonal antibodies in tissue samples under a UV microscope. googleapis.com Derivatives of 7-diethylamino-4-methylcoumarin have been synthesized to create red-shifted fluorescent labels for biomolecules, which is advantageous for bioimaging as it minimizes background fluorescence from native cellular components. nih.gov These compounds can also be used to label nucleic acids during techniques like the polymerase chain reaction (PCR). biosynth.com The development of coumarin-drug conjugates allows for cellular imaging and the self-monitoring of drug release within cells. researchgate.net

The sensitivity of coumarin fluorescence to environmental factors makes these compounds attractive candidates for the development of biosensors. 7-Amino-4-methylcoumarin, for instance, has been used for the spectrophotometric determination of small amounts of nitrite (B80452), a common environmental pollutant. While direct applications of 7-ethyl-4-methyl-2H-1-benzopyran-2-one in environmental biosensors are not extensively detailed, the principles demonstrated with closely related coumarins suggest its potential in this area. The development of coumarin-based probes that respond to specific analytes or changes in environmental conditions (like the presence of metal ions or pollutants) is an active area of research.

In Vitro Studies of Antioxidant Activity Mechanisms

Coumarin derivatives have been investigated for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals and chelate metals. The antioxidant capacity is highly dependent on the substitution pattern on the coumarin nucleus.

Hydroxyl-substituted coumarins are recognized as effective free radical scavengers and chain-breaking antioxidants. researchgate.net The presence of a hydroxyl group, particularly at the 7-position, significantly enhances antioxidant activity. For instance, 7-hydroxy-4-methylcoumarin shows moderate activity in scavenging the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, with an IC50 value of 99.69 ppm. researchgate.netresearchgate.net The antioxidant efficiency can be further modulated by the position and number of hydroxyl groups, with o-dihydroxy-substituted coumarins generally exhibiting excellent radical scavenging capabilities. nih.govoup.com The mechanism of action is believed to involve the donation of a hydrogen atom from the hydroxyl group to the free radical, thereby neutralizing it.

Studies on various 4-methylcoumarin (B1582148) derivatives have shown that they can inhibit the generation of reactive oxygen species (ROS) in in vitro models. nih.govresearchgate.net For example, dihydroxy-4-methylcoumarins effectively suppress the oxidative metabolism of human neutrophils. nih.gov The introduction of other functional groups, in combination with hydroxyl groups, can also influence the antioxidant potential. asianpubs.org

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | DPPH radical scavenging | Moderately active with an IC50 value of 99.69 ppm. | researchgate.net |

| 7,8-dihydroxy-4-methylcoumarin (B1670369) | Inhibition of neutrophil oxidative metabolism | More effective than 6,7- and 5,7-dihydroxy-4-methylcoumarins. | nih.gov |

| Dihydroxy and diacetoxy coumarins with a carboxylic acid group at the 6th position | Inhibition of NADPH catalyzed lipid peroxidation | Showed highest inhibition (91% and 88%, respectively). | asianpubs.org |

Investigation of Antimicrobial Properties (Antibacterial, Antifungal) in vitro

The coumarin scaffold is a common feature in many natural and synthetic compounds with antimicrobial activity. Research has demonstrated that 7-ethyl-4-methyl-2H-1-benzopyran-2-one derivatives and related compounds possess both antibacterial and antifungal properties.

Antibacterial Activity: Coumarin derivatives have shown activity against both Gram-positive and Gram-negative bacteria. orientjchem.org The mechanism of action is thought to involve damage to the bacterial cell membrane. nih.gov The antibacterial efficacy is strongly influenced by the substituents on the coumarin ring. For example, derivatives of 7-hydroxy-4-methylcoumarin have demonstrated moderate activity against E. coli with an inhibition zone of 9 mm at a concentration of 125 ppm. researchgate.net However, the same compound was found to be inactive against S. aureus at the tested concentrations. researchgate.net Other studies have shown that specific derivatives can be highly potent, with minimum inhibitory concentrations (MICs) as low as 1.09 µg/mL against strains like P. aeruginosa. jetir.org The presence of a methyl group at the 4-position and a substituent at the 7-position are considered important for antibacterial activity. jetir.org

Antifungal Activity: Various coumarin derivatives have been evaluated for their ability to inhibit the growth of pathogenic fungi. Derivatives of 7-hydroxy-4-methylcoumarin have been shown to possess high activity against several foodborne mycotoxigenic fungi, including Aspergillus flavus, Aspergillus ochraceus, and Fusarium graminearum. nih.gov In some cases, the antifungal activity of these derivatives was found to be superior to that of the starting material, 7-hydroxy-4-methylcoumarin. nih.gov For instance, certain fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety exhibited outstanding activity against Botrytis cinerea, with inhibition rates exceeding those of commercial fungicides like Osthole and Azoxystrobin at the same concentration. nih.gov

| Compound/Derivative | Organism | Activity | Reference |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | E. coli | Moderate activity (9 mm inhibition zone at 125 ppm). | researchgate.net |

| 7-hydroxy-4-methylcoumarin | S. aureus | Inactive at tested concentrations. | researchgate.net |

| Derivatives of 7-hydroxy-4-methylcoumarin | Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum | High growth inhibition activity. | nih.gov |

| Fluorinated 7-hydroxycoumarin oxime ether derivatives | Botrytis cinerea | Outstanding activity (up to 90.1% inhibition at 100 µg/mL), better than positive controls. | nih.gov |

| Specific 7-oxycoumarinyl amino alcohols | P. aeruginosa | Excellent activity with an MIC value of 1.09 µg/mL. | jetir.org |

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

The 4-methylcoumarin framework, particularly with substitutions at the 7-position, is recognized for its antimicrobial properties. Research indicates that these substitutions are crucial for the compound's biological activity. nih.gov

Derivatives of 7-ethyl-4-methylcoumarin have been synthesized and evaluated for their antibacterial effects. One study noted that newly created azo derivatives of 7-ethyl-4-methylcoumarin demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria when compared to the standard drug vancomycin.

While direct and extensive data on 7-ethyl-4-methylcoumarin is still emerging, research on closely related 7-substituted-4-methylcoumarin derivatives provides significant insight into its potential antibacterial spectrum. For instance, certain Schiff base derivatives of 7-hydroxy-4-methylcoumarin have shown potent activity. One particular derivative displayed a minimum inhibitory concentration (MIC) of 40 µg/mL against the Gram-positive bacteria Staphylococcus aureus and Micrococcus luteus, and a more potent MIC of 31 µg/mL against the Gram-negative bacterium Escherichia coli. scielo.br

Table 1: Antibacterial Activity of 7-Substituted-4-Methylcoumarin Derivatives

| Bacterial Strain | Gram Type | Compound | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 7-ethyl-4-methylcoumarin azo derivative | Significant Activity | |

| Escherichia coli | Gram-Negative | 7-ethyl-4-methylcoumarin azo derivative | Significant Activity | |

| Staphylococcus aureus | Gram-Positive | 7-hydroxy-4-methylcoumarin Schiff base derivative | 40 µg/mL | scielo.br |

| Micrococcus luteus | Gram-Positive | 7-hydroxy-4-methylcoumarin Schiff base derivative | 40 µg/mL | scielo.br |

| Escherichia coli | Gram-Negative | 7-hydroxy-4-methylcoumarin Schiff base derivative | 31 µg/mL | scielo.br |

Antifungal Activity against Fungal Strains

The coumarin nucleus is a well-established scaffold for the development of antifungal agents. Various derivatives have been shown to inhibit the growth of pathogenic fungal strains. Studies on 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, a structurally related compound, demonstrated its ability to inhibit both the mycelial growth and conidia germination of Aspergillus species. nih.govnih.gov This compound was found to affect the fungal cell wall, and its activity was enhanced when used in combination with azole antifungal drugs. nih.govnih.gov

Another study investigating derivatives of 7-hydroxy-4-methylcoumarin found that incorporating thiosemicarbazide (B42300) and thiazolidinone moieties could produce potent antifungal activity. mdpi.com These derivatives were tested against several foodborne mycotoxigenic fungi, including Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides, and showed very high activity in growth inhibition. mdpi.com Generally, the 4-thiazolidinone (B1220212) derivatives exhibited better antifungal activity than the thiosemicarbazides in this study. mdpi.com

Table 2: Antifungal Activity of Related 7-Substituted Coumarin Derivatives

| Fungal Strain | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Aspergillus spp. | 7-Hydroxy-6-nitrocoumarin | Inhibition of mycelial growth and conidia germination | nih.govnih.gov |

| Aspergillus flavus | 7-hydroxy-4-methylcoumarin derivatives | High growth inhibition | mdpi.com |

| Aspergillus ochraceus | 7-hydroxy-4-methylcoumarin derivatives | High growth inhibition | mdpi.com |

| Fusarium graminearum | 7-hydroxy-4-methylcoumarin derivatives | High growth inhibition (most susceptible) | mdpi.com |

| Fusarium verticillioides | 7-hydroxy-4-methylcoumarin derivatives | High growth inhibition (most resistant) | mdpi.com |

Research into Cellular Anti-inflammatory Pathways

Derivatives of 4-methylcoumarin are recognized for their significant anti-inflammatory properties, which are exerted through various cellular mechanisms. Research has shown these compounds can modulate key inflammatory pathways in immune cells like macrophages and neutrophils.

One of the primary mechanisms is the inhibition of pro-inflammatory mediators. Studies on activated microglial cells demonstrated that 4-methylcoumarin derivatives can suppress the production of nitric oxide (NO), thromboxane (B8750289) (TX)B2, prostaglandin (B15479496) (PG)E2, and tumor necrosis factor-alpha (TNF-α). researchgate.net This is achieved in part by lowering the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes critical for the inflammatory response. researchgate.net

Furthermore, the anti-inflammatory effects of coumarins are linked to the downregulation of major signaling pathways. Research has highlighted the ability of these compounds to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.commdpi.com By suppressing these pathways, coumarin derivatives reduce the expression and release of a cascade of pro-inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com

Cytotoxic Activity Research in Established Cell Lines

The cytotoxic potential of 4-methylcoumarin derivatives against various cancer cell lines has been a significant area of investigation. A comprehensive structure-activity relationship (SAR) study involving 27 coumarin derivatives, primarily with a 4-methyl moiety, evaluated their effects on human cancer cell lines, including chronic myelogenous leukemia (K562), colon adenocarcinoma (LS180), and breast adenocarcinoma (MCF-7). nih.govnih.gov The study found that 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were the most effective subgroup. nih.govnih.gov

Other studies have explored derivatives of 7-hydroxy-4-methylcoumarin against cell lines such as human leukemia (HL60), non-small cell lung cancer (A549), and hepatocellular carcinoma (HepG2). These investigations aim to understand how different substitutions on the coumarin ring influence cytotoxic potency.

Interestingly, one study that synthesized and evaluated indole-coumarin hybrids against breast cancer cells noted that the specific nature of the substituent at the 7-position is critical. The replacement of a methyl group with an ethyl group on the coumarin scaffold led to a decrease in the compound's anti-breast cancer potential, suggesting that the 7-ethyl moiety may not be optimal for this specific cytotoxic activity.

Table 3: Cytotoxic Activity of 4-Methylcoumarin Derivatives in Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Key Finding | Reference |

|---|---|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 7,8-dihydroxy-4-methylcoumarins | Alkyl groups at C3 enhance potency. | nih.govnih.gov |

| LS180 | Colon Adenocarcinoma | 7,8-dihydroxy-4-methylcoumarins | Alkyl groups at C3 enhance potency. | nih.govnih.gov |

| MCF-7 | Breast Adenocarcinoma | 7,8-dihydroxy-4-methylcoumarins | Alkyl groups at C3 enhance potency. | nih.govnih.gov |

| MCF-7 | Breast Adenocarcinoma | Indole-coumarin hybrid | Replacing 7-methyl with 7-ethyl decreased activity. | |

| HepG2 | Hepatocellular Carcinoma | 7-hydroxy-4-methylcoumarin derivatives | Potent cytotoxic activity observed. |

Exploration in Material Science for Fluorescent Polymers and Nanoparticle Development

The coumarin scaffold, particularly 7-substituted-4-methylcoumarins, is highly valued in material science due to its inherent fluorescent properties. These compounds are known to emit bright blue-white fluorescence in dilute solutions and are used as fluorescent dyes and probes.

Research has focused on incorporating this fluorophore into larger molecular structures to create advanced materials. For example, new polymeric fluorescent compounds have been synthesized by linking 7-hydroxy-4-methylcoumarin to other molecules, such as hindered amine light stabilizers and polyethylene (B3416737) glycol segments, using a cyanuric chloride bridge. These materials have potential applications as multifunctional yellowing inhibitors in industries like pulp and paper.

Furthermore, the fluorescent nature of 4-methylcoumarin derivatives like 4-methylumbelliferone (B1674119) (7-hydroxy-4-methylcoumarin) has been exploited in the development of fluorescent polymers and nanoparticles. These nanomaterials are being explored for a variety of high-tech applications, including sensitive bioimaging and targeted drug delivery systems. The fluorescence of these coumarins is often sensitive to the local environment, such as polarity and viscosity, making them excellent probes for studying heterogeneous systems like host-guest complexes, micelles, and polymers.

Role in Drug Discovery Research as Lead Compounds and in High-Throughput Screening Methodologies

The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with a wide range of biological activities. This makes it an excellent starting point, or lead compound, for drug discovery programs. The potential for chemical substitutions at multiple positions on the coumarin ring allows for the creation of large libraries of derivatives that can be screened for various therapeutic targets.

Coumarin derivatives are extensively used in high-throughput screening (HTS) campaigns to identify new drug candidates. Computational methods, such as 3D-QSAR and pharmacophore modeling, have been applied to libraries of coumarin derivatives to virtually screen vast chemical databases for potential hits against specific targets, such as acetylcholinesterase.

The fluorescent properties of 7-substituted-4-methylcoumarins are also a major asset in HTS. They can be used as fluorescent probes in competitive binding assays. In these assays, a fluorescent coumarin derivative binds to a biological target (e.g., an enzyme). When a test compound from a library successfully displaces the fluorescent probe, a change in the fluorescence signal is detected, allowing for the rapid identification of new binders. This method is valuable for screening large numbers of compounds efficiently.

Enzymatic Inhibition Studies (e.g., Phenol (B47542) Sulfotransferase, Cholinesterase, Monoamine Oxidase, Lipoxygenase)

The 7-ethyl-4-methylcoumarin scaffold and its close analogs have been extensively studied as inhibitors of various enzymes implicated in human disease.